![molecular formula C8H18GeO4 B14230272 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-70-7](/img/structure/B14230272.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is an organogermanium compound characterized by the presence of germanium in a dioxagermolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagermolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) to prevent hydrolysis of the intermediates.
Base: A strong base like sodium hydride (NaH) to deprotonate the alcohol and promote the formation of the alkoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various alkoxy or aryloxy germanium compounds.
Aplicaciones Científicas De Investigación
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as germanium-containing polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with biological molecules and cellular pathways. The compound can form stable complexes with proteins and nucleic acids, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilolane: A silicon analog with similar structural features but different chemical properties.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannolane: A tin analog with distinct reactivity and applications.
Uniqueness
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
823180-70-7 |
|---|---|
Fórmula molecular |
C8H18GeO4 |
Peso molecular |
250.86 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C8H18GeO4/c1-7(2)12-9(13-8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
Clave InChI |
VNMOEMZFTIMFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Ge]1(OCCO1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


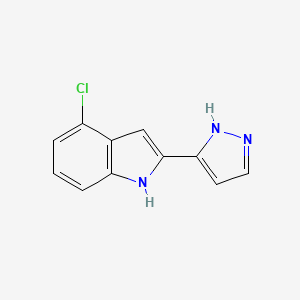
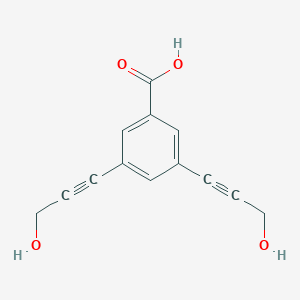

![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

silane](/img/structure/B14230231.png)

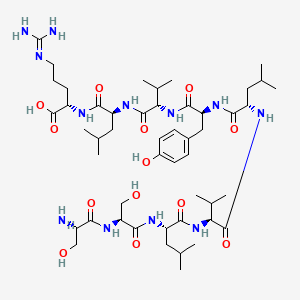

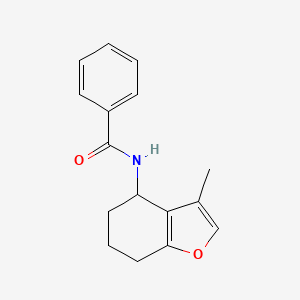
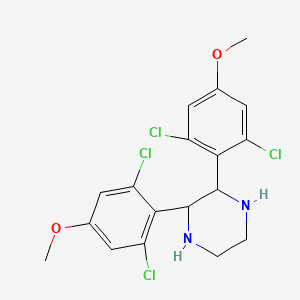


![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
